molecular formula C32H32ClN3O4 B1663498 8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride

8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride

Número de catálogo: B1663498
Peso molecular: 558.1 g/mol
Clave InChI: RNKVXNOAIUAJNK-JMAPEOGHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis del clorhidrato de TD-5471 implica varios pasos, incluida la incorporación de biarilaminas. La ruta sintética está diseñada para garantizar la potencia y la selectividad del compuesto. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Los métodos de producción industrial para el clorhidrato de TD-5471 no están ampliamente documentados, pero probablemente implican la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental.

Análisis De Reacciones Químicas

El clorhidrato de TD-5471 experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

    Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de una cetona o un aldehído, mientras que la reducción puede producir un alcohol .

Aplicaciones Científicas De Investigación

El clorhidrato de TD-5471 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El clorhidrato de TD-5471 ejerce sus efectos uniéndose y activando el receptor adrenérgico beta-2. Esta activación conduce a una cascada de eventos intracelulares, incluida la activación de la adenilato ciclasa, que aumenta los niveles de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc resultan en la relajación de las células musculares lisas, particularmente en las vías respiratorias, lo que lleva a la broncodilatación y la mejora del flujo de aire .

Comparación Con Compuestos Similares

El clorhidrato de TD-5471 es único debido a sus propiedades de acción prolongada y su alta selectividad para el receptor adrenérgico beta-2. Los compuestos similares incluyen:

El clorhidrato de TD-5471 destaca por su diferenciación estructural de otros agonistas del receptor adrenérgico beta-2 de acción prolongada, lo que contribuye a su perfil farmacológico único .

Actividad Biológica

8-Hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride, commonly referred to as TD-5471 hydrochloride, is a synthetic compound known for its significant biological activity, particularly as a selective agonist for the human beta-2 adrenergic receptor. This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications, especially in respiratory diseases such as chronic obstructive pulmonary disease (COPD).

PropertyValue
Molecular Formula C32H32ClN3O4
Molecular Weight 558.1 g/mol
IUPAC Name This compound
CAS Number Not available

TD-5471 hydrochloride acts primarily as a full agonist of the beta-2 adrenergic receptor, which plays a crucial role in mediating bronchial dilation and improving airflow in patients with obstructive airway diseases. By activating this receptor, the compound promotes relaxation of bronchial smooth muscle, thus alleviating symptoms associated with conditions like asthma and COPD.

Pharmacodynamics

The pharmacodynamic profile of TD-5471 hydrochloride indicates:

  • Potent Bronchodilator Effects: The compound exhibits significant bronchodilator activity, making it effective in expanding airways during respiratory distress.
  • Long-lasting Action: Studies suggest that TD-5471 has a prolonged duration of action compared to other beta agonists, which is beneficial for chronic treatment regimens.

Pharmacokinetics

Research indicates that the pharmacokinetic properties of TD-5471 include:

  • Absorption: Rapid absorption following inhalation administration.
  • Distribution: High affinity for lung tissue due to its lipophilic nature.
  • Metabolism: Primarily metabolized in the liver, with various metabolites contributing to its overall pharmacological effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of TD-5471 hydrochloride:

  • Study on COPD Patients:
    • Objective: To assess the efficacy of TD-5471 in improving lung function.
    • Results: Patients demonstrated significant improvement in forced expiratory volume (FEV1) after administration compared to placebo controls.
  • Safety Profile Assessment:
    • Objective: To evaluate adverse effects associated with long-term use.
    • Results: The compound was generally well-tolerated with minimal side effects reported, primarily mild cardiovascular responses.
  • Comparative Study with Other Bronchodilators:
    • Objective: To compare the efficacy of TD-5471 against traditional beta agonists.
    • Results: TD-5471 showed superior bronchodilation effects and longer duration compared to albuterol.

Q & A

Q. Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthesis typically involves multi-step reactions, including coupling of quinoline derivatives with ethylamine intermediates under controlled conditions. Key steps may include:

  • Amine alkylation : Use of 4-(4-methoxy-3-phenylanilino)phenethylamine as a nucleophile reacting with an epoxide intermediate.
  • Chiral resolution : Critical for retaining the (1R)-stereochemistry; chiral HPLC or enzymatic methods are recommended .
  • Purification : Recrystallization from methanol/water (1:1 v/v) at reflux conditions improves purity .

Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventMethanol/water (1:1 v/v)Enhances crystal formation
TemperatureReflux (~65°C)Prevents byproduct aggregation
Reaction Time12–16 hoursBalances completion vs. degradation

Q. Basic: What analytical techniques are validated for characterizing this compound’s structural integrity?

Answer:

  • XRPD : Identifies crystal forms (e.g., Form E vs. Form A) via distinct peaks at 2θ = 3.68°, 7.07°, and 26.86° .
  • NMR Spectroscopy : Confirms stereochemistry and functional groups (e.g., hydroxy and methoxy signals at δ 4.1–4.3 ppm) .
  • HPLC-MS : Detects impurities (<0.1% w/w) using a C18 column with acetonitrile/0.1% ammonium acetate mobile phase .

Table 1: XRPD Peaks for Crystal Form E

2θ (degrees)Intensity (%)Significance
3.6835.85Unique to Form E
10.98103.81Distinguishes from amorphous phases
26.8626.62Confirms crystallinity

Q. Advanced: How do crystal polymorphism and hydration states affect bioavailability in preclinical models?

Answer:

  • Form E (Hemihydrate) : Shows superior solubility (2.5-fold higher than Form A) due to lattice water channels, enhancing dissolution in pulmonary delivery models .
  • Pharmacokinetic Impact : In rodent studies, Form E achieved 90% plasma concentration within 30 minutes vs. 60% for Form A .
  • Methodological Note : Use dynamic vapor sorption (DVS) to assess hydration stability under 40–80% relative humidity.

Contradiction Alert : While Form E is preferred for solubility, its hygroscopicity may complicate long-term storage. Alternative co-crystallization with malic acid is under investigation .

Q. Advanced: What experimental designs are recommended for evaluating β2-adrenoceptor selectivity and off-target effects?

Answer:

  • In Vitro Assays :
    • CHO-K1 cells transfected with human β2-adrenoceptor: Measure cAMP production (EC50 < 10 nM reported) .
    • Counter-Screening : Test against β1-adrenoceptor (heart tissue models) to assess selectivity (≥100-fold selectivity required).
  • In Vivo Design :
    • Use randomized block designs with split plots (e.g., trellis systems for dose-response variability control) .
    • Table 2: Dose-Response Parameters
ModelED50 (mg/kg)Max Efficacy (% Relaxation)
Guinea Pig0.1598%
Rat0.2592%

Q. Advanced: How can researchers resolve contradictions in reported toxicity profiles across studies?

Answer:

  • Data Triangulation : Compare acute toxicity (e.g., LD50 oral = 500 mg/kg in rats ) with subchronic studies (28-day exposure at 50 mg/kg showed no hepatotoxicity).
  • Methodological Adjustments :
    • Species-Specific Metabolism : Use humanized CYP450 models to predict interspecies variability.
    • Dose Normalization : Adjust for body surface area (e.g., human equivalent dose = animal dose × (Km human/animal)) .

Conflict Resolution Example : Discrepancies in nephrotoxicity may arise from impurity profiles; enforce strict control of residual solvents (e.g., acetonitrile < 0.5% v/v) .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Gloves (nitrile), lab coats, and eye protection mandatory due to acute dermal toxicity (Category 4) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation exposure (TLV = 0.1 mg/m³) .
  • Emergency Response : Immediate rinsing with 0.9% saline for eye contact; activated charcoal for ingestion .

Propiedades

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O4.ClH/c1-39-30-15-11-24(19-27(30)22-5-3-2-4-6-22)34-23-9-7-21(8-10-23)17-18-33-20-29(37)25-12-14-28(36)32-26(25)13-16-31(38)35-32;/h2-16,19,29,33-34,36-37H,17-18,20H2,1H3,(H,35,38);1H/t29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKVXNOAIUAJNK-JMAPEOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride
8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride
8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride
8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride
8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride
8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.